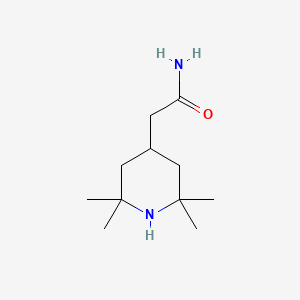
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Vue d'ensemble
Description
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, also known as TMAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and other polar solvents. TMAA has been extensively studied for its ability to act as a radical scavenger and its potential as an antioxidant. In
Mécanisme D'action
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide acts as a radical scavenger by donating a hydrogen atom to a free radical, which neutralizes the radical and prevents it from causing damage to cells. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide also acts as an antioxidant by inhibiting the oxidation of lipids and proteins, which can lead to cell damage. The mechanism of action of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a stabilizer for polymers and a corrosion inhibitor for metals is not well understood.
Biochemical and Physiological Effects:
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been found to have a low toxicity profile and is generally considered safe for use in various applications. In vitro studies have shown that 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can protect cells from oxidative damage and reduce inflammation. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has also been found to have a protective effect on the liver and kidneys in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a relatively stable compound that is easy to synthesize and purify. It has a low toxicity profile and is generally considered safe for use in lab experiments. However, 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a relatively new compound, and its potential applications and limitations are still being explored.
Orientations Futures
There are several potential future directions for research on 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One area of interest is the use of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a radioprotective agent. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been found to protect cells from radiation-induced damage, and further studies could explore its potential use in cancer treatment. Another area of interest is the use of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a stabilizer for polymers. Further studies could explore the mechanism of action of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a stabilizer and its potential use in the plastics industry. Additionally, further studies could explore the potential use of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a corrosion inhibitor for metals and its applications in the oil and gas industry.
Applications De Recherche Scientifique
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been extensively studied for its potential applications in various fields. It has been found to act as a radical scavenger and an antioxidant, which makes it a potential candidate for use in the food and cosmetic industry. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has also been studied for its potential use as a stabilizer for polymers and as a corrosion inhibitor for metals. Additionally, 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases and as a radioprotective agent.
Propriétés
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)6-8(5-9(12)14)7-11(3,4)13-10/h8,13H,5-7H2,1-4H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRHYBDCPQLRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)



![2-[1-benzyl-3-(phenylthio)-1H-inden-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299384.png)
![2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B4299391.png)
![N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4299394.png)
![3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4299403.png)
![7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299409.png)
![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4299445.png)
![benzyl 4-{[(4-tert-butylphenyl)sulfonyl]oxy}benzoate](/img/structure/B4299450.png)

